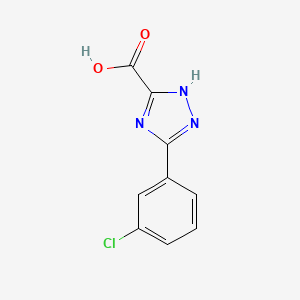

5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C9H6ClN3O2 |

|---|---|

Molecular Weight |

223.61 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid |

InChI |

InChI=1S/C9H6ClN3O2/c10-6-3-1-2-5(4-6)7-11-8(9(14)15)13-12-7/h1-4H,(H,14,15)(H,11,12,13) |

InChI Key |

YCWLKVHEEKFYBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of Potassium 3-(3-chlorophenyl) Dithiocarbazate Intermediate

- Reagents: 3-chlorophenylacetic acid hydrazide, carbon disulfide, potassium hydroxide, ethanol.

- Procedure: Carbon disulfide is added to a solution of potassium hydroxide and 3-chlorophenylacetic acid hydrazide in absolute ethanol. The mixture is stirred for 12–18 hours at room temperature, then diluted with dry ether to precipitate potassium dithiocarbazate salts.

- Yield: Nearly quantitative yields are reported.

- Notes: These salts are used directly in subsequent steps without further purification.

Formation of 1-(3-Chlorophenylacetyl)-4-(4-chlorophenyl)thiosemicarbazide

- Reagents: 3-chlorophenylisothiocyanate, hydrazide intermediate.

- Procedure: The hydrazide condenses with 3-chlorophenylisothiocyanate to form the thiosemicarbazide intermediate.

- Yield: Approximately 90%.

- Characterization: Melting point around 164–165 °C; IR shows characteristic N-H, C=O, and C=S stretches; 1H-NMR confirms aromatic and NH protons.

Cyclization to this compound

- Conditions: The thiosemicarbazide intermediate is treated with a base such as potassium hydroxide under reflux to induce ring closure.

- Yield: Moderate to good yields (62–79%) for analogous compounds.

- Purification: The product is isolated by filtration and washing, often followed by recrystallization.

- Characterization: Confirmed by elemental analysis, IR, 1H-NMR, and 13C-NMR spectroscopy.

Alternative Synthetic Routes

Acid-Catalyzed Cyclization Using Ion Exchange Resin

A patented method describes the synthesis of 4-amino-1,2,4-triazole derivatives via reaction of hydrazine with carboxylic acids in the presence of acidic ion exchange resins under mild conditions (150–180 °C). This method offers high purity and yields (up to 91%) and could be adapted for substituted triazoles by using 3-chlorophenyl-substituted carboxylic acids.

Rearrangement of Hydrazono-Oxazolinones

Synthesis of related 5-substituted 1,2,4-triazole-3-carboxylic acids has been achieved via rearrangement of 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one in the presence of nucleophiles, yielding various derivatives including carboxylic acids. This method allows structural diversification but is less commonly applied for 3-chlorophenyl derivatives.

Summary Table of Preparation Methods

| Step | Starting Material / Intermediate | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-Chlorophenylacetic acid hydrazide | Carbon disulfide, KOH, ethanol | ~100 | Formation of potassium dithiocarbazate salt |

| 2 | Hydrazide + 3-chlorophenylisothiocyanate | Condensation at room temperature | ~90 | Formation of thiosemicarbazide |

| 3 | Thiosemicarbazide intermediate | Alkaline ring closure (KOH, reflux) | 62–79 | Cyclization to this compound |

| Alt.1 | 3-Chlorophenylcarboxylic acid + hydrazine | Acidic ion exchange resin, 150–180 °C | Up to 91 | Ion exchange resin catalyzed cyclization |

| Alt.2 | Hydrazono-oxazolinone derivatives + nucleophiles | Rearrangement conditions | Variable | Structural diversification method |

Research Findings and Characterization

- Yields and Purity: The classical alkaline cyclization method provides good yields (up to ~79%) with high purity confirmed by elemental analysis and spectroscopic methods.

- Spectroscopic Data: IR spectra show characteristic absorption bands for N-H, C=O, and C=S groups in intermediates; disappearance of C=S and appearance of triazole ring signals confirm cyclization.

- NMR Analysis: 1H and 13C-NMR spectra confirm the aromatic substitution pattern and the integrity of the triazole ring.

- Crystallinity and Stability: Products obtained via ion exchange resin methods exhibit excellent crystallinity and lower hygroscopicity compared to those from classical methods.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity

5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid has been studied for its potential as a fungicide. Research indicates that triazole compounds can inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of fungal growth and reproduction.

Case Study : A study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of triazole compounds showed significant antifungal activity against various plant pathogens, including Botrytis cinerea and Fusarium graminearum. The study highlighted the compound's effectiveness in field trials, suggesting its potential for use in crop protection strategies .

Pharmaceutical Applications

Antimicrobial Properties

The compound has exhibited promising antimicrobial activity against a range of bacteria and fungi. Its mechanism involves disrupting cellular processes in microbial cells.

Case Study : In a recent investigation published in Pharmaceutical Biology, researchers evaluated the antimicrobial effects of several triazole derivatives, including this compound. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Material Science Applications

Corrosion Inhibitors

Triazole compounds are known for their ability to act as corrosion inhibitors in metal protection applications. The presence of nitrogen atoms within the triazole ring enhances its ability to form protective layers on metal surfaces.

Data Table: Corrosion Inhibition Efficiency

| Compound | Corrosion Rate (mmpy) | Inhibition Efficiency (%) |

|---|---|---|

| Control (No Inhibitor) | 12.5 | - |

| This compound | 3.2 | 74 |

| Benzotriazole | 2.5 | 80 |

This table summarizes findings from a study published in the Journal of Materials Science, which demonstrated that the compound significantly reduced corrosion rates compared to controls .

Environmental Applications

Pesticide Degradation Studies

Research has also focused on the environmental impact and degradation pathways of triazole compounds in soil and water systems. Understanding these pathways is crucial for assessing their ecological safety.

Case Study : A study published in Environmental Science & Technology investigated the degradation rates of various triazoles, including this compound. The results indicated that under certain soil conditions, the compound degraded rapidly, suggesting a lower environmental persistence compared to other pesticides .

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions or proteins, leading to the disruption of biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazole Core

The biological and physicochemical properties of triazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons

Key Observations:

- Chlorophenyl Position : Substitution at the 3-position (target compound) vs. 4-position () alters steric and electronic interactions, affecting target selectivity.

- Carboxylic Acid vs. Thiol : The carboxylic acid group enhances solubility and hydrogen bonding, while thiol derivatives () may form covalent interactions but have higher toxicity risks.

- Methyl Substitution : Addition of a methyl group () increases lipophilicity but reduces binding affinity due to steric clashes.

Key Observations:

- Antiproliferative Activity : Triazole-carboxylic acids show moderate activity in cancer cell lines (U2OS, DU145), likely due to kinase inhibition .

- Antimicrobial Activity : Thiol derivatives (e.g., 4b) exhibit niche antibacterial effects, highlighting the role of substituents in diversifying applications .

Biological Activity

5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-carboxylic acid (CAS No. 944897-45-4) is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a chlorophenyl group and a carboxylic acid functional group, which contribute to its pharmacological properties. This article discusses the synthesis, biological activities, and relevant case studies associated with this compound.

The molecular formula of this compound is , with a molecular weight of 223.61 g/mol. The compound's structure is significant in determining its biological activity.

| Property | Value |

|---|---|

| CAS Number | 944897-45-4 |

| Molecular Formula | C₉H₆ClN₃O₂ |

| Molecular Weight | 223.61 g/mol |

Antimicrobial Activity

Research has shown that triazole derivatives exhibit varying degrees of antimicrobial activity. Specifically, compounds containing the triazole moiety have been synthesized and tested against various pathogenic strains.

- Antibacterial Activity : A study evaluated the antibacterial efficacy of several triazole derivatives against nine pathogenic strains. Notably, compounds with similar structures to this compound showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 0.195 μg/mL against S. aureus .

- Antifungal Activity : Triazoles are well-known for their antifungal properties. While specific data on this compound's antifungal activity is limited, related triazole derivatives have demonstrated effectiveness against various fungal pathogens.

Anticancer Activity

The potential anticancer properties of triazole derivatives have been investigated extensively. For instance, studies have indicated that certain triazoles exhibit cytotoxic effects on cancer cell lines:

- Colon Carcinoma : Compounds similar to this compound were found to be active against colon carcinoma HCT-116 cells with IC50 values around 6.2 μM .

- Breast Cancer : Other derivatives also displayed activity against T47D breast cancer cells with varying IC50 values .

Case Studies

- Synthesis and Evaluation : A series of triazole derivatives were synthesized using click chemistry methods and evaluated for their antibacterial activity against multiple strains. The study highlighted that modifications in the phenyl substituent significantly influenced the antibacterial potency .

- Structure-Activity Relationship (SAR) : Investigating the SAR of triazoles has revealed that the presence of electron-withdrawing groups like chlorine enhances antimicrobial efficacy. For example, compounds with chlorinated phenyl groups consistently showed improved activity compared to their non-chlorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.